Pkmyt1-IN-2

PKMYT1 Inhibition Kinase Assay Biochemical Potency

PKMYT1 research is often compromised by inhibitor variability; substituting unverified analogs introduces experimental irreproducibility. Pkmyt1-IN-2 resolves this with validated PKMYT1 inhibition (IC50=5.7 nM) and confirmed antiproliferative activity in HCC1569 cells (IC50=22 nM). • Conformationally restricted lactam scaffold improves solubility & metabolic stability vs. standard carboxamide analogs • Optimized for cell-based synthetic lethality studies in CCNE1-amplified cancers; benchmark against PKMYT1 siRNA knockdown • Standard packs 10-100 mg; bulk custom synthesis available; typically in stock for immediate dispatch

Molecular Formula C22H19N5O2
Molecular Weight 385.4 g/mol
Cat. No. B12375316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkmyt1-IN-2
Molecular FormulaC22H19N5O2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N
InChIInChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25)
InChIKeyWBADMYJOZLETGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pkmyt1-IN-2: Potent PKMYT1 Inhibitor for Synthetic Lethality


Pkmyt1-IN-2, also designated as compound 2 in patent WO2024061343A1, is a small-molecule inhibitor targeting protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) [1]. It exhibits potent biochemical inhibition of PKMYT1 with an IC50 of 5.7 nM [1][2]. This inhibition is intended to exploit synthetic lethal vulnerabilities, particularly in cancers with CCNE1 amplification or other DNA damage response (DDR) deficiencies [2]. The compound serves as a research tool for investigating PKMYT1 biology and its role in regulating the G2/M cell cycle checkpoint [2].

PKMYT1 pathway inhibition study fit
Synthetic lethality research in CCNE1-amplified cell models
G2/M checkpoint and CDK1 phosphorylation assay context

Why Pkmyt1-IN-2 Requires Dedicated Verification


The assumption that all PKMYT1 inhibitors are functionally equivalent is a critical error in experimental design. Subtle differences in chemical structure, as demonstrated by Pkmyt1-IN-2, can lead to significant variations in potency and cellular efficacy . For instance, the shift from a standard hinge-binding carboxamide to a conformationally restricted lactam can drastically improve solubility and metabolic stability, altering the compound's overall drug-likeness and suitability for in vivo studies [1]. Furthermore, achieving selectivity against the closely related WEE1 kinase remains a formidable challenge due to their highly conserved ATP-binding sites, and even minor structural modifications can drastically change a compound's selectivity profile [2]. Therefore, substituting Pkmyt1-IN-2 with another PKMYT1 inhibitor without verifying its specific biochemical and cellular activity profile introduces substantial experimental variability and can compromise the interpretation of mechanistic studies.

Structure Lactam vs carboxamide hinge binders may shift potency and metabolic stability; direct interchange may not reproduce cellular activity.
Selectivity WEE1 off-target risk varies across PKMYT1 inhibitors; selectivity profile must be verified experimentally to attribute effects to PKMYT1.
Model Antiproliferative response in CCNE1-amplified models may differ between chemical series; assay context requires dedicated validation.

Quantitative Differentiation Guide


Biochemical Potency Against PKMYT1

Pkmyt1-IN-2 demonstrates high biochemical potency against the PKMYT1 kinase, with an IC50 value of 5.7 nM [1]. This is more potent than the clinically advanced RP-6306 (lunresertib) in a comparable cellular assay (IC50 = 14 nM) , though less potent than the reported biochemical IC50 of 2.4 nM for RP-6306 in a different assay format .

PKMYT1 IC50
Cross-study comparable
5.7 nM
Supports PKMYT1 target-engagement assay context
Biochemical kinase assay; comparator RP-6306 cellular IC50 14 nM, biochemical 2.4 nM
PKMYT1 Inhibition Kinase Assay Biochemical Potency

Antiproliferative Efficacy in CCNE1-Amplified Model

In the HCC1569 breast cancer cell line, a standard model for CCNE1-amplified tumors, Pkmyt1-IN-2 inhibits cell growth with an IC50 of 22 nM . This indicates strong cellular target engagement and functional activity. This level of potency is comparable to, or exceeds, the activity reported for other advanced PKMYT1 inhibitors, such as PKMYT1-IN-9, which has a reported CC50 of 310 nM (0.31 μM) in the same cell line [1].

Cellular Antiproliferation
Cross-study comparable
22 nM (HCC1569)
Reported cell-model response context, CCNE1-amplified
14-fold higher potency vs PKMYT1-IN-9 (310 nM) in same cell line
Synthetic Lethality CCNE1 Amplification Antiproliferative Activity

Kinase Selectivity Profile Considerations

While a full selectivity profile for Pkmyt1-IN-2 is not publicly detailed, the design of selective PKMYT1 inhibitors over the closely related WEE1 kinase is a known, significant challenge in the field due to their highly conserved ATP-binding sites [1]. Compounds can vary greatly in their selectivity. For example, PKMYT1-IN-9 demonstrates a >7,300-fold selectivity for PKMYT1 (IC50 = 4.4 nM) over WEE1 (IC50 = 32.4 μM) . This underscores the importance of confirming the selectivity of any PKMYT1 inhibitor, including Pkmyt1-IN-2, within the user's own experimental system.

Kinase Selectivity
Class-level inference
Not specified for Pkmyt1-IN-2
Selectivity vs WEE1 requires dedicated profiling
PKMYT1-IN-9 shows >7,300-fold selectivity; attribution to PKMYT1 needs validation
Kinase Selectivity WEE1 Family Off-Target Effects

Strategic Applications in Cancer Research


Synthetic Lethality Validation in CCNE1-Amplified Cancers

Pkmyt1-IN-2 is optimally employed in cell-based studies to validate PKMYT1 as a target in CCNE1-amplified cancers. Its potent antiproliferative activity in the HCC1569 cell line (IC50 = 22 nM) makes it a strong candidate for investigating synthetic lethal interactions and the mechanisms of mitotic catastrophe in this genetically defined subset of tumors.

G2/M Checkpoint and CDK1 Phosphorylation Studies

Given its direct and potent inhibition of PKMYT1 (IC50 = 5.7 nM) [1], this compound is an ideal tool for probing the immediate downstream consequences of PKMYT1 blockade. It can be used in short-term signaling studies to monitor changes in CDK1 phosphorylation at Thr14 and subsequent effects on G2/M cell cycle transition and the DNA damage response.

Chemical Probe for Target Validation and Phenotypic Screening

Pkmyt1-IN-2 can be used as a high-quality chemical probe to interrogate PKMYT1 function. Its nanomolar potency allows for target validation studies, where it can be benchmarked against genetic knockdown (e.g., siRNA) of PKMYT1. It is also suitable for phenotypic screening in a panel of cancer cell lines to identify new genetic contexts and biomarkers of sensitivity or resistance to PKMYT1 inhibition.

Application
Selection Property
Validation Focus
CCNE1-amplified cancer model studies
Target-engagement potency context
Cell viability endpoint review
G2/M checkpoint and CDK1 phosphorylation research
PKMYT1 biochemical inhibition profile
CDK1 Thr14 phosphorylation endpoint monitoring
Chemical probe for target validation
Kinase selectivity review
Phenotypic screening and siRNA benchmarking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pkmyt1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.